molecular formula C16H13ClFN3O B2612187 2-chloro-6-fluoro-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzamide CAS No. 868971-04-4

2-chloro-6-fluoro-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzamide

Cat. No.: B2612187
CAS No.: 868971-04-4
M. Wt: 317.75
InChI Key: YXAFCDWXURQMSV-UHFFFAOYSA-N
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Description

2-chloro-6-fluoro-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzamide is a useful research compound. Its molecular formula is C16H13ClFN3O and its molecular weight is 317.75. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radioisotope Labeling in Clinical Imaging

The compound is related to the field of radioisotope labeling, particularly in clinical imaging. Studies have utilized similar fluorinated compounds for labeling radiotracers like [18F]FMISO and [18F]PM-PBB3, which are clinically used in imaging hypoxia and tau pathology. These compounds are synthesized using fluorination techniques and have shown significant applications in clinical diagnostics (Ohkubo et al., 2021).

Development of Chemosensors

Compounds with similar structural features have been employed as chemosensors, particularly for detecting ions like fluoride. The binding properties of these compounds allow them to be used as chemical shift and optical modification-based sensors (Chetia & Iyer, 2008).

Fluorescent Probes for Biological Applications

Fluorinated compounds similar to 2-chloro-6-fluoro-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzamide have been synthesized and used as fluorescent probes. These compounds exhibit potential in DNA detection, highlighting their utility in bioanalytical applications and molecular biology research (Perin et al., 2011).

Synthesis and Characterization in Organic Chemistry

These compounds also hold significance in the field of organic chemistry for their synthesis and characterization. They have been synthesized using various chemical reactions and characterized by techniques like NMR, FT-IR, and LC-MS analysis, contributing to the development of new organic compounds (Achugatla et al., 2017).

Applications in Medicinal Chemistry

In medicinal chemistry, structurally similar compounds have been explored for their potential as inhibitors and probes. They have been synthesized for studying various biological targets, such as peripheral benzodiazepine receptors, and have shown relevance in understanding and potentially treating neurodegenerative disorders (Fookes et al., 2008).

Properties

IUPAC Name

2-chloro-6-fluoro-N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClFN3O/c1-10-4-3-7-21-9-11(20-15(10)21)8-19-16(22)14-12(17)5-2-6-13(14)18/h2-7,9H,8H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXAFCDWXURQMSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)CNC(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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